![molecular formula C19H11BrF3N3 B11099482 2-(4-Bromophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11099482.png)

2-(4-Bromophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

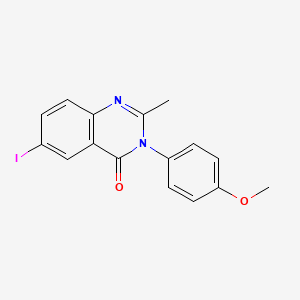

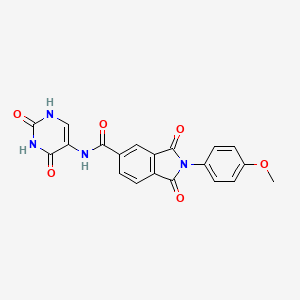

2-(4-Bromophényl)-5-phényl-7-(trifluorométhyl)pyrazolo[1,5-a]pyrimidine est un composé hétérocyclique qui appartient à la famille des pyrazolo[1,5-a]pyrimidines. Ce composé est caractérisé par la présence d'un groupe bromophényle, d'un groupe phényle et d'un groupe trifluorométhyle lié au noyau pyrazolo[1,5-a]pyrimidine.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 2-(4-Bromophényl)-5-phényl-7-(trifluorométhyl)pyrazolo[1,5-a]pyrimidine implique généralement la cyclisation de précurseurs appropriés dans des conditions de réaction spécifiques. Une méthode courante implique la réaction de la 4-bromoacétophénone avec la phénylhydrazine pour former la 4-bromo-1-phényl-3-pyrazolin-5-one. Cet intermédiaire est ensuite mis à réagir avec la 2,2,2-trifluoroacétophénone en présence d'une base, telle que le carbonate de potassium, pour obtenir le composé pyrazolo[1,5-a]pyrimidine souhaité .

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle. Les conditions de réaction sont optimisées pour assurer un rendement élevé et une pureté du produit final. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et l'évolutivité du processus de production.

Analyse Des Réactions Chimiques

Types de réactions

2-(4-Bromophényl)-5-phényl-7-(trifluorométhyl)pyrazolo[1,5-a]pyrimidine peut subir diverses réactions chimiques, notamment:

Réactions de substitution: Le groupe bromophényle peut participer à des réactions de substitution nucléophile, où l'atome de brome est remplacé par d'autres nucléophiles.

Réactions d'oxydation et de réduction: Le composé peut subir des réactions d'oxydation et de réduction, conduisant à la formation de dérivés différents.

Réactions de cyclisation: Le noyau pyrazolo[1,5-a]pyrimidine peut participer à des réactions de cyclisation pour former des structures hétérocycliques plus complexes.

Réactifs et conditions courants

Substitution nucléophile: Les réactifs courants comprennent l'hydrure de sodium (NaH), le carbonate de potassium (K2CO3) et divers nucléophiles tels que les amines et les thiols.

Oxydation: Des réactifs comme le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) peuvent être utilisés.

Réduction: Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont couramment utilisés.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, les réactions de substitution nucléophile peuvent donner lieu à divers dérivés substitués, tandis que les réactions d'oxydation et de réduction peuvent conduire à la formation de différentes formes oxydées ou réduites du composé .

Applications de la recherche scientifique

2-(4-Bromophényl)-5-phényl-7-(trifluorométhyl)pyrazolo[1,5-a]pyrimidine a plusieurs applications de recherche scientifique:

Chimie médicinale: Il a été étudié pour son potentiel en tant qu'inhibiteur de la CDK2, une cible pour le traitement du cancer.

Science des matériaux: Les caractéristiques structurales uniques du composé en font un candidat pour le développement de nouveaux matériaux aux propriétés optiques et électroniques spécifiques.

Synthèse organique: Il sert d'intermédiaire précieux dans la synthèse de composés hétérocycliques et de produits pharmaceutiques plus complexes.

Mécanisme d'action

Le mécanisme d'action du 2-(4-Bromophényl)-5-phényl-7-(trifluorométhyl)pyrazolo[1,5-a]pyrimidine implique son interaction avec des cibles moléculaires spécifiques. Par exemple, en tant qu'inhibiteur de la CDK2, il se lie au site actif de l'enzyme CDK2, empêchant son interaction avec la cycline A2. Cette inhibition perturbe la progression du cycle cellulaire, conduisant à l'apoptose des cellules cancéreuses . Le groupe trifluorométhyle du composé améliore son affinité de liaison et sa sélectivité envers l'enzyme cible .

Applications De Recherche Scientifique

2-(4-Bromophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:

Medicinal Chemistry: It has been investigated for its potential as a CDK2 inhibitor, which is a target for cancer treatment.

Material Science: The compound’s unique structural features make it a candidate for the development of new materials with specific optical and electronic properties.

Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds and pharmaceuticals.

Mécanisme D'action

The mechanism of action of 2-(4-Bromophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the CDK2 enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells . The compound’s trifluoromethyl group enhances its binding affinity and selectivity towards the target enzyme .

Comparaison Avec Des Composés Similaires

Composés similaires

Pyrazolo[3,4-d]pyrimidine: Un autre membre de la famille des pyrazolo[1,5-a]pyrimidines présentant des caractéristiques structurales similaires mais des substituants différents.

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Un composé avec un cycle triazole supplémentaire fusionné au noyau pyrazolo[1,5-a]pyrimidine.

Unicité

2-(4-Bromophényl)-5-phényl-7-(trifluorométhyl)pyrazolo[1,5-a]pyrimidine est unique en raison de sa combinaison spécifique de substituants, qui confèrent des propriétés chimiques et biologiques distinctes. La présence du groupe trifluorométhyle améliore sa lipophilie et sa stabilité métabolique, ce qui en fait un composé précieux pour le développement de médicaments .

Propriétés

Formule moléculaire |

C19H11BrF3N3 |

|---|---|

Poids moléculaire |

418.2 g/mol |

Nom IUPAC |

2-(4-bromophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |

InChI |

InChI=1S/C19H11BrF3N3/c20-14-8-6-13(7-9-14)16-11-18-24-15(12-4-2-1-3-5-12)10-17(19(21,22)23)26(18)25-16/h1-11H |

Clé InChI |

FJVLNXARWRMEFT-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C4=CC=C(C=C4)Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11099405.png)

![ethyl 5-[(2-cyanoanilino)methyl]-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B11099432.png)

![2-(Methylsulfanyl)ethyl 2-{4-[((E)-2-{2-[3-chloro-4-methyl(phenylsulfonyl)anilino]acetyl}hydrazono)methyl]phenoxy}acetate](/img/structure/B11099436.png)

![3-[(3,5-dibromo-2-hydroxybenzylidene)amino]-2-{3-nitrophenyl}-2-methyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B11099443.png)

![2-(4-iodophenyl)-N-[(E)-(3-iodophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11099454.png)

![5-(1,3-Benzodioxol-5-YL)-3-hydroxy-1-(2-hydroxyethyl)-4-[(E)-3-phenyl-2-propenoyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11099463.png)

![N-(1-Benzyl-2-{2-[(E)-1-(4-bromophenyl)methylidene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B11099484.png)

![(2E)-5-(3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2-(pyridin-2-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11099492.png)